N-[3-(1H-tetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
N-[3-(1H-tetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound features a tetrazole ring attached to a phenyl group, which is further connected to a benzothiophene core with a carboxamide group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(13-9-23-14-7-2-1-6-12(13)14)17-11-5-3-4-10(8-11)15-18-20-21-19-15/h3-5,8-9H,1-2,6-7H2,(H,17,22)(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIFOXYPMTYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC(=C3)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 3-aminophenyl-1H-tetrazole with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-[3-(1H-tetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity to biological targets. The compound may also modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Similar structure but with a mercapto group instead of a carboxamide.
N-(3-(1H-tetrazol-5-yl)phenyl)acetamide: Similar tetrazole-phenyl core but with an acetamide group.
Uniqueness: N-[3-(1H-tetrazol-5-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its benzothiophene core, which imparts unique chemical and biological properties compared to other tetrazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
